![molecular formula C5H2ClN3S2 B2495943 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol CAS No. 1820651-41-9](/img/structure/B2495943.png)

7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

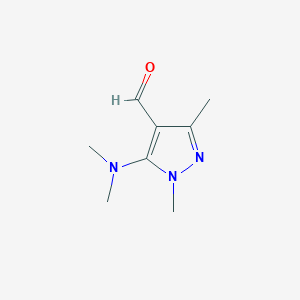

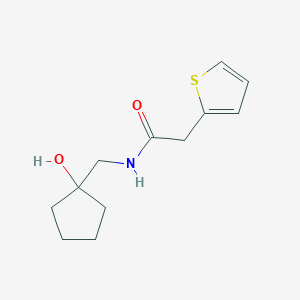

7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is a chemical compound with the empirical formula C5H2ClN3S . It is a solid substance and is considered a potential therapeutic agent, particularly in the development of anticancer drugs .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidine derivatives, including 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol, involves several steps. In one study, new 7-oxo-, 7-chloro-, and also three 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized . Another study discussed the synthesis of pyrimidines via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is characterized by spectroscopic methods and elemental analysis . The single-crystal X-ray diffraction was further performed to confirm a 3D structure for compounds .Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is complex. One proposed mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol include its empirical formula (C5H2ClN3S), molecular weight (171.61), and its solid form .Scientific Research Applications

Antibacterial Evaluation

Thiazolo[4,5-d]pyrimidines, including 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol, have been synthesized and evaluated for their antibacterial properties . The synthesized compounds were subjected to antibacterial evaluations .

Inhibitors of Acetyl-CoA Carboxylase 2

These compounds have been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in fatty acid metabolism and is a potential target for the treatment of metabolic diseases.

Human Adenosine A Receptor Modulators

These compounds have shown potent and selective human adenosine A receptor modulation . Adenosine receptors play a significant role in various physiological processes, including inflammation and neurotransmission.

Anticancer Activity

New 7-oxo-, 7-chloro-, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity . One of the 7-chloro derivatives proved to be the most active among the newly synthesized compounds .

Phosphatidylinositol 3-Kinase Inhibitors

Thiazolo[4,5-d]pyrimidin-7(6H)-ones, a related class of compounds, have been investigated as phosphatidylinositol 3-kinase inhibitors . This enzyme is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it an important target for cancer therapy.

Ubiquitin Specific Protease 7 Inhibitors

These compounds have also been studied as ubiquitin specific protease 7 inhibitors . This enzyme is involved in the regulation of several cellular processes, including DNA repair, cell cycle progression, and gene expression.

Stearoyl-CoA Desaturase Inhibitors

Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been used as stearoyl-CoA desaturase inhibitors . This enzyme is involved in fatty acid metabolism and has been implicated in cancer and metabolic diseases.

Safety And Hazards

Future Directions

The future directions for research on 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol could include further exploration of its potential therapeutic applications, particularly in the development of anticancer drugs . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety could provide valuable insights.

properties

IUPAC Name |

7-chloro-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEZEVISECGTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)SC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)

![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)

![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495882.png)